2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to selectively inhibit the activity of TYK2, a member of the Janus kinase family of enzymes that play a key role in the immune response.
Mecanismo De Acción
2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide selectively inhibits the activity of TYK2, which is involved in the signaling pathways of several cytokines that play a role in the immune response. By inhibiting TYK2, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide has been shown to effectively reduce inflammation and prevent disease progression in preclinical models of autoimmune disease. It has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical trials.
Direcciones Futuras
There are several potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Another potential direction is the investigation of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to evaluate the safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide in clinical trials.
Métodos De Síntesis
The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 4-methylbenzylamine to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with 2,6-dimethylphenylacetic acid to form the final product.
Aplicaciones Científicas De Investigación
2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2,6-dimethylphenyl)acetamide has been extensively studied in preclinical models of autoimmune disease, where it has been shown to effectively reduce inflammation and prevent disease progression. In particular, it has been shown to be effective in models of rheumatoid arthritis, lupus, and psoriasis.
Propiedades
Fórmula molecular |
C24H25BrN2O3S |
---|---|
Peso molecular |
501.4 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H25BrN2O3S/c1-17-7-9-20(10-8-17)15-27(31(29,30)22-13-11-21(25)12-14-22)16-23(28)26-24-18(2)5-4-6-19(24)3/h4-14H,15-16H2,1-3H3,(H,26,28) |
Clave InChI |
XFHDHQAAAOCLMM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.